

# Technical Guide: Spectroscopic Data & Synthesis of 2-(2,2-Dibromocyclopropyl)acetic Acid

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## Compound of Interest

Compound Name:	2-(2,2-Dibromocyclopropyl)acetic acid
CAS No.:	700379-07-3
Cat. No.:	B2423279

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## Compound Profile & Strategic Significance

- IUPAC Name: **2-(2,2-Dibromocyclopropyl)acetic acid**
- CAS Number: 700379-07-3
- Molecular Formula:
- Molecular Weight: 257.91 g/mol
- Core Structure: A cyclopropane ring geminally substituted with two bromine atoms, bearing a carboxymethyl side chain.

Research Context: This compound represents a class of gem-dihalocyclopropanes generated via carbene addition to

-unsaturated acids. It serves as a critical scaffold for studying ring-opening rearrangements (e.g., to bromoalkenes) and as a precursor for biologically active cyclopropane amino acids (ACCs).

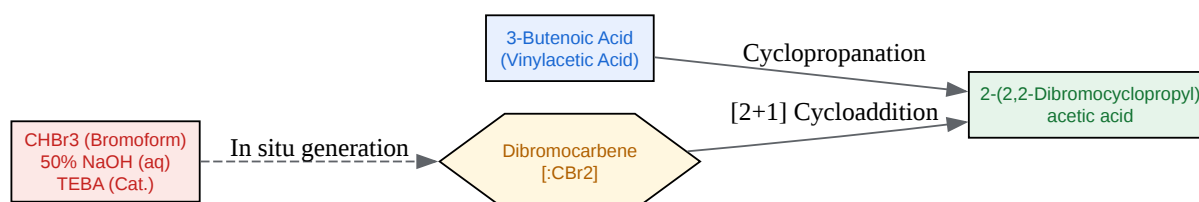
## Synthesis Protocol: Phase-Transfer Catalysis

The most robust route to **2-(2,2-dibromocyclopropyl)acetic acid** is the Makosza reaction, involving the addition of dibromocarbene (:CBr<sub>2</sub>)

) to 3-butenic acid (vinylacetic acid).

### Reaction Scheme

The synthesis utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the organic substrate and the carbene generated in situ from bromoform and aqueous base.



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Figure 1: Phase-transfer catalyzed cyclopropanation of 3-butenic acid.

### Step-by-Step Methodology

- **Reagent Prep:** In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve 3-butenic acid (1.0 equiv) in dichloromethane (DCM) or chloroform.
- **Catalyst Addition:** Add benzyltriethylammonium chloride (TEBA) (0.05 equiv) as the phase-transfer catalyst.
- **Carbene Precursor:** Add bromoform (CHBr<sub>3</sub>) (2.0–3.0 equiv).

- Initiation: Dropwise add 50% aqueous NaOH (4.0 equiv) while maintaining the temperature between 0–5°C (ice bath) to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. The mixture will become thick; efficient stirring is crucial for the biphasic system.
- Workup:
  - Dilute with water and separate the organic layer (contains unreacted bromoform).
  - Acidify the aqueous layer (which contains the carboxylate salt) with cold dilute HCl to pH ~2.
  - Extract the aqueous layer with diethyl ether or ethyl acetate.
  - Dry combined organic extracts over anhydrous and concentrate in vacuo.
- Purification: Recrystallization from hexane/ether or column chromatography (SiO<sub>2</sub>, Hexane:EtOAc gradient).

## Spectroscopic Characterization

The following data summarizes the diagnostic signals used to validate the structure. Note that shifts may vary slightly based on solvent concentration and pH.

### Nuclear Magnetic Resonance (NMR)

The disappearance of the alkene signals (

5.0–6.0 ppm) and the appearance of high-field cyclopropyl protons are the primary indicators of conversion.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

)

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment
COOH	10.5 – 12.0	Broad Singlet	1H	Carboxylic Acid proton (exchangeable)
-CH	2.55 – 2.75	Multiplet/dd	2H	Methylene adjacent to carbonyl
Ring H (C1)	1.85 – 2.05	Multiplet	1H	Cyclopropyl methine (chiral center)
Ring H (C3)	1.30 – 1.50	Multiplet	1H	Cyclopropyl methylene (cis to alkyl)
Ring H (C3)	1.70 – 1.85	Multiplet	1H	Cyclopropyl methylene (trans to alkyl)

Note: The gem-dibromo substitution creates a rigid ring system. The protons on C3 are diastereotopic, often appearing as distinct multiplets with geminal coupling (

Hz) and cis/trans vicinal coupling (

Hz).

C NMR (100 MHz, CDCl

)

Position	Shift ( , ppm)	Diagnostic Feature
C=O	176.0 – 179.0	Carbonyl carbon (Acid)
C-Br	28.0 – 35.0	Key Signal: Quaternary carbon attached to two Br atoms. Typically shielded compared to C-Cl
-CH	33.0 – 36.0	Methylene linker
Ring CH	25.0 – 29.0	Cyclopropyl methine
Ring CH	20.0 – 24.0	Cyclopropyl methylene

## Infrared Spectroscopy (FT-IR)

Wavenumber (cm )	Vibration	Description
2500 – 3300	O-H stretch	Very broad, characteristic of carboxylic acid dimers.
1705 – 1725	C=O stretch	Strong, sharp carbonyl peak.
3000 – 3100	C-H stretch	Weak cyclopropyl C-H stretching (distinct from alkyl).
600 – 700	C-Br stretch	Fingerprint region bands indicative of alkyl halides.

## Mass Spectrometry (MS)

- Ionization: ESI (Negative mode) or EI (for methyl ester derivative).

- Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 triplet pattern for molecular ion clusters (M, M+2, M+4) due to the

Br and

Br natural abundance.

- Fragmentation: Loss of HBr ( ) and CO ( ) are common fragmentation pathways.

## Analytical Logic & Troubleshooting

When analyzing the spectra, researchers should verify the following to ensure "Scientific Integrity":

- The "Alkene Test": If any signals remain in the 5.0–6.0 ppm range ( H NMR), the reaction is incomplete. The starting material (3-butenic acid) has terminal alkene protons that are distinct.
- Stereochemistry: The gem-dibromo moiety removes the cis/trans isomerism relative to the bromine carbons (since they are identical), but the molecule possesses a chiral center at C1 (the point of attachment to the acetic acid chain). The product is typically obtained as a racemate.
- Hydrolysis Check: If the spectrum shows a sharp singlet around 3.6–3.7 ppm, the product may be the methyl ester (often formed if methanol is used in workup or if the starting material was the ester). The free acid must show the broad downfield OH signal.

## References

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